(2Z)-2-benzylidene-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
- These compounds exhibit diverse biological activities, making them highly attractive for scientific research and industrial applications .
- Now, let’s explore its preparation methods and reactions.
(2Z)-2-benzylidene-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione:
Preparation Methods
- The synthesis of thiazolo-triazoles involves several approaches:
Condensation Reactions: The main method for preparing thiazolo-triazoles is the condensation reaction of triazolethiones with α-halomethylcarbonyl compounds. This reaction occurs in acetone at room temperature in the presence of a base (e.g., NaOAc, Na2CO3).
Oxidative Alkylation: Thiazolo-triazoles can also be synthesized via oxidative alkylation using 2-chloroacetic acid as the alkylating agent.
Annulation and C–H Functionalization: Other approaches involve annulation of a multiple bond or thiirane ring and C–H functionalization of the thiazole moiety.
- Industrial production methods may vary, but these synthetic routes provide a foundation for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Thiazolo-triazoles can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents like α-halomethylcarbonyl compounds, sulfuric acid, and acetic anhydride are commonly used.
Major Products: Depending on the reaction conditions, various derivatives with different substituents can be obtained.
Scientific Research Applications
Chemistry: Thiazolo-triazoles serve as building blocks for designing biologically important molecules.
Biology and Medicine: They exhibit antifungal, anticancer, antiviral, and analgesic properties.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects would require further research. its diverse biological activities suggest interactions with specific molecular targets and pathways.
Comparison with Similar Compounds
- While I don’t have specific information on similar compounds, thiazolo-triazoles stand out due to their unique structure and biological activity.
Properties
Molecular Formula |
C22H19N3O3S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(2Z)-2-benzylidene-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C22H19N3O3S/c1-2-12-28-17-10-8-16(9-11-17)13-18-20(26)23-22-25(24-18)21(27)19(29-22)14-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3/b19-14- |
InChI Key |
KKNDGUSNQRWXHE-RGEXLXHISA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=CC=C4)/SC3=NC2=O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CC=C4)SC3=NC2=O |
Origin of Product |
United States |
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